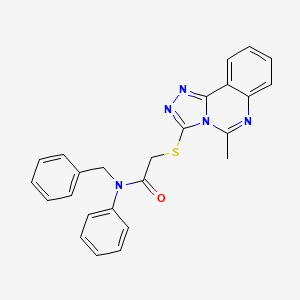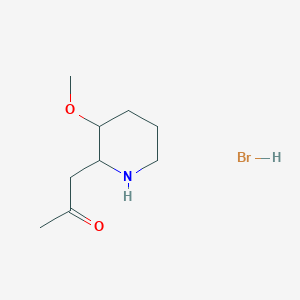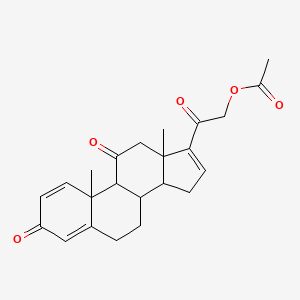![molecular formula C24H30O8 B12294948 (2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the fused ring system.
Functional group modifications: Introduction of acetoxy and furan groups through esterification and other functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules could provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups could make it a promising lead compound for developing new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one involves its interactions with molecular targets and pathways. This could include binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other dispiro compounds with fused ring systems and functional groups. Examples could include:
- Dispiro[cyclohexane-1,2’-[1,3]dioxolane-4’,2’'-cyclohexane]
- Dispiro[cyclopentane-1,2’-[1,3]dioxolane-4’,2’'-cyclopentane]
Uniqueness
The uniqueness of (2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one lies in its specific combination of functional groups and fused ring systems. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H30O8 |
|---|---|
Molecular Weight |
446.5 g/mol |
InChI |
InChI=1S/C24H30O8/c1-14-9-20(27)24(13-29-15(2)25)19(5-4-7-22(24)12-30-22)23(14)10-18(17-6-8-28-11-17)32-21(23)31-16(3)26/h6,8,11,14,18-19,21H,4-5,7,9-10,12-13H2,1-3H3 |
InChI Key |
GXQZOQHVBGNFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2(C(C13CC(OC3OC(=O)C)C4=COC=C4)CCCC25CO5)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)




![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)


![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

